REACTION_CXSMILES
|
[F:1][C:2]([F:28])([F:27])[CH2:3][O:4][C:5]1[CH:20]=[CH:19][C:18]([O:21][CH2:22][C:23]([F:26])([F:25])[F:24])=[CH:17][C:6]=1[C:7]([NH:9][CH2:10][C:11]1[CH:16]=[CH:15][CH:14]=[CH:13][N:12]=1)=[O:8].[C:29]([OH:32])(=[O:31])[CH3:30].[H][H]>[Pt].CCCCCC>[C:29]([OH:32])(=[O:31])[CH3:30].[F:28][C:2]([F:1])([F:27])[CH2:3][O:4][C:5]1[CH:20]=[CH:19][C:18]([O:21][CH2:22][C:23]([F:26])([F:25])[F:24])=[CH:17][C:6]=1[C:7]([NH:9][CH2:10][CH:11]1[CH2:16][CH2:15][CH2:14][CH2:13][NH:12]1)=[O:8] |f:5.6|
|
Name
|
|
Quantity
|
134.7 g
|
Type
|
reactant
|
Smiles
|
FC(COC1=C(C(=O)NCC2=NC=CC=C2)C=C(C=C1)OCC(F)(F)F)(F)F
|
Name
|
|
Quantity
|
1.347 L
|
Type
|
reactant
|
Smiles
|
C(C)(=O)O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
catalyst
|
Smiles
|
[Pt]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
CCCCCC
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
FILTRATION
|
Details
|
The reaction mixture is filtered
|
Type
|
WASH
|
Details
|
the catalyst is washed with isopropyl alcohol
|
Type
|
CUSTOM
|
Details
|
The solution and washings are evaporated
|
Type
|
CUSTOM
|
Details
|
to provide a residue
|
Type
|
CUSTOM
|
Details
|
the resulting white solid is collected
|
Type
|
CUSTOM
|
Details
|
recrystallized from a mixture of acetone and hexane
|
Reaction Time |
6.5 (± 0.5) h |
Name
|
|
Type
|
product
|
Smiles
|
C(C)(=O)O.FC(COC1=C(C(=O)NCC2NCCCC2)C=C(C=C1)OCC(F)(F)F)(F)F
|
Type | Value | Analysis |
---|---|---|
YIELD: PERCENTYIELD | 71% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |